molecular formula C14H16N4S B4754486 5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B4754486
M. Wt: 272.37 g/mol
InChI Key: DTXIOWYWHZFZJA-UHFFFAOYSA-N
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Description

5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

This compound has shown potential in various scientific research applications. In medicinal chemistry, it has been investigated for its antiproliferative activity against cancer cells. Studies have shown that derivatives of 5H-[1,2,4]triazino[5,6-b]indole can selectively bind to ferrous ions and induce apoptosis in cancer cells . Additionally, it has been explored for its potential as an iron chelator, which could be useful in treating iron-overload syndromes and certain types of cancer . In biology, it may be used as a tool to study cellular processes involving iron metabolism and apoptosis.

Mechanism of Action

The mechanism of action of 5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to bind to ferrous ions. This binding disrupts iron homeostasis in cells, leading to the inhibition of cell proliferation and induction of apoptosis. The compound has been shown to arrest the cell cycle at the G1 phase and activate the mitochondrial pathway of apoptosis, as evidenced by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3 .

Properties

IUPAC Name

5-butyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-3-4-7-18-11-6-5-9(2)8-10(11)12-13(18)15-14(19)17-16-12/h5-6,8H,3-4,7H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXIOWYWHZFZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C)C3=NNC(=S)N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
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5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Reactant of Route 6
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5-butyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

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